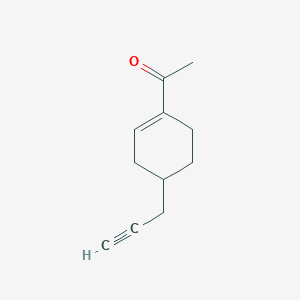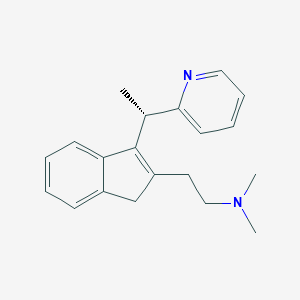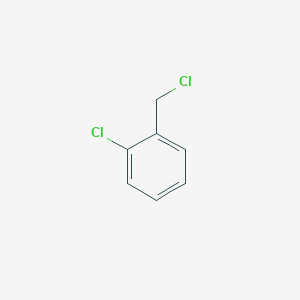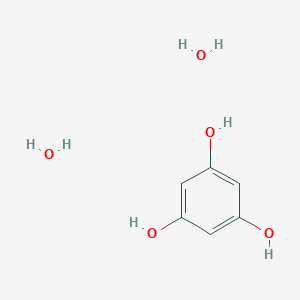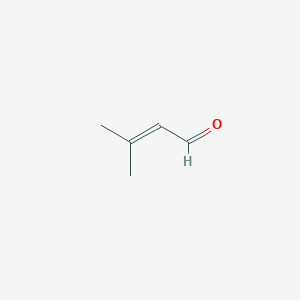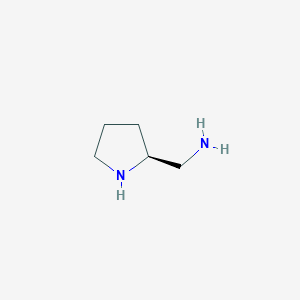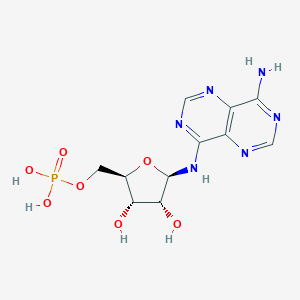
App-MP
Übersicht
Beschreibung
Ammonium polyphosphate (App-MP) is an inorganic flame retardant containing phosphorus and nitrogen. It has gained significant attention due to its excellent thermal stability and high flame-retardant efficiency. This compound is widely used in the flame retardation of polymers and natural fiber materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium polyphosphate can be synthesized through various methods. One common approach involves the reaction of phosphoric acid with ammonia. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polyphosphate structure.
Industrial Production Methods
In industrial settings, ammonium polyphosphate is produced by reacting phosphoric acid with ammonia in a continuous process. The reaction is carried out in a reactor where the temperature and pH are carefully monitored to achieve the desired product quality. The resulting ammonium polyphosphate is then dried and processed into the required form, such as powders or granules.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium polyphosphate undergoes various chemical reactions, including:
Decomposition: Upon heating, ammonium polyphosphate decomposes to release ammonia and phosphoric acid.
Hydrolysis: In the presence of water, it can hydrolyze to form orthophosphates.
Condensation: It can undergo condensation reactions to form higher polyphosphates.
Common Reagents and Conditions
Oxidizing Agents: Ammonium polyphosphate can react with oxidizing agents to form phosphates.
Reducing Agents: It can be reduced to form lower oxidation state phosphorus compounds.
Major Products Formed
Ammonia: Released during decomposition.
Phosphoric Acid: Formed during hydrolysis.
Orthophosphates: Resulting from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Ammonium polyphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in polymers and composites.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of flame-retardant materials, coatings, and textiles.
Wirkmechanismus
Ammonium polyphosphate exerts its flame-retardant effects through several mechanisms:
Thermal Decomposition: Releases non-combustible gases such as ammonia, which dilute flammable gases.
Char Formation: Promotes the formation of a protective char layer on the material surface, which acts as a barrier to heat and oxygen.
Endothermic Reactions: Absorbs heat during decomposition, reducing the temperature of the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Sodium polyphosphate
Uniqueness
Ammonium polyphosphate stands out due to its high thermal stability and efficiency as a flame retardant. Unlike other similar compounds, it forms a stable char layer that provides superior protection against fire.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-[(8-aminopyrimido[5,4-d]pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N6O7P/c12-9-5-6(14-2-15-9)10(16-3-13-5)17-11-8(19)7(18)4(24-11)1-23-25(20,21)22/h2-4,7-8,11,18-19H,1H2,(H2,12,14,15)(H,13,16,17)(H2,20,21,22)/t4-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPZPMKOLGVOHA-TZQXKBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)N)N=CN=C2NC3C(C(C(O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=N1)N)N=CN=C2N[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151303 | |
| Record name | 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116168-71-9 | |
| Record name | 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116168719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


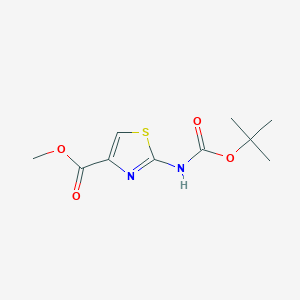
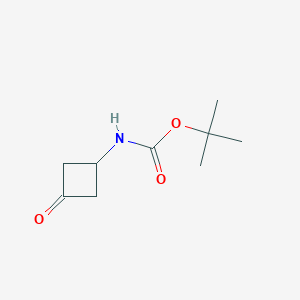
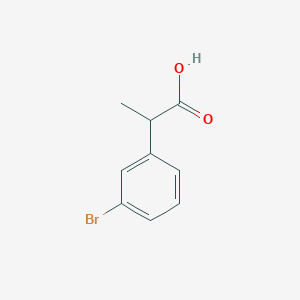
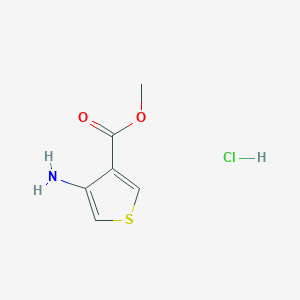
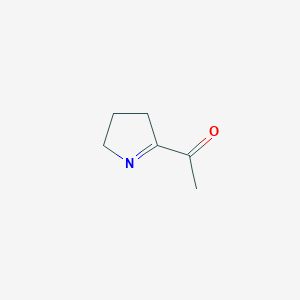
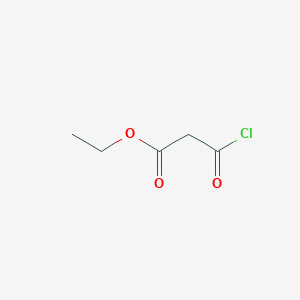
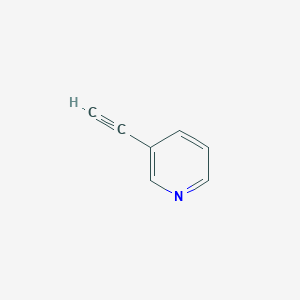
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
